2-Bromo-6-chloro-4-(trifluoromethyl)aniline
Overview
Description
2-Bromo-6-chloro-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4BrClF3N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications .
Mechanism of Action
Target of Action
It’s noted that this compound may have an effect on the respiratory system .
Pharmacokinetics
The metabolic fate and urinary excretion of “2-Bromo-6-chloro-4-(trifluoromethyl)aniline” has been studied in rats using 19F-NMR spectroscopic and directly coupled HPLC-NMR-MS methods . .
Action Environment
The compound is a solid at room temperature and should be stored at 2-8°C . It’s also noted that it may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline are not well-documented in the literature. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and can vary significantly across different systems .
Cellular Effects
It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a certain degree of stability, and its effects on cellular function may change over time in both in vitro and in vivo studies .
Dosage Effects in Animal Models
It is likely that the effects of the compound vary with different dosages, with potential threshold effects observed in these studies .
Metabolic Pathways
It is likely that the compound interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is likely that the compound interacts with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is likely that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline typically involves the halogenation of aniline derivatives. One common method is the bromination and chlorination of 4-(trifluoromethyl)aniline. The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled temperatures to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-chloro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-6-chloro-4-(trifluoromethyl)aniline has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- 2-Bromo-4-chloro-6-(trifluoromethyl)aniline
- 2-Chloro-4-(trifluoromethyl)aniline
- 2,6-Dibromo-4-(trifluoromethyl)aniline
- 4-Chloro-2-(trifluoromethyl)aniline
Comparison: Compared to its analogs, 2-Bromo-6-chloro-4-(trifluoromethyl)aniline is unique due to the specific arrangement of halogen atoms and the trifluoromethyl group. This unique structure imparts distinct chemical and physical properties, such as higher reactivity in substitution reactions and enhanced biological activity. The presence of both bromine and chlorine atoms allows for selective functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-6-chloro-4-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJCOPVKCCJSFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353192 | |
Record name | 2-Bromo-6-chloro-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109919-26-8 | |
Record name | 2-Bromo-6-chloro-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-6-chloro-4-(trifluoromethyl) aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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